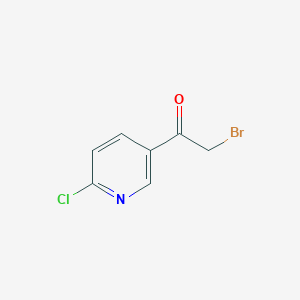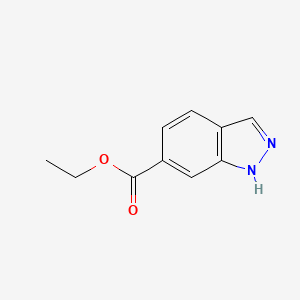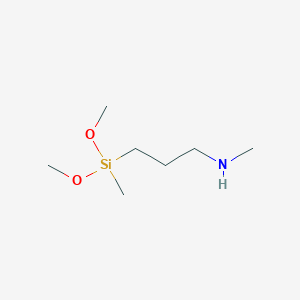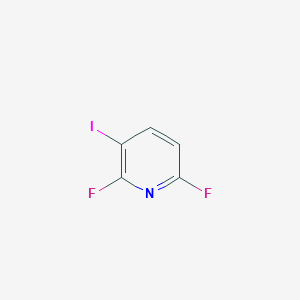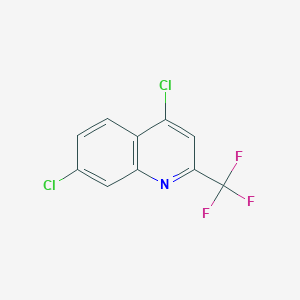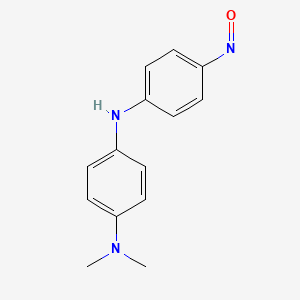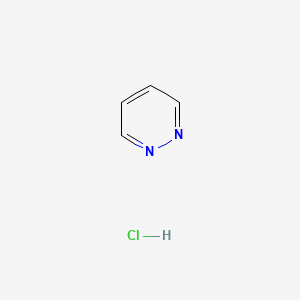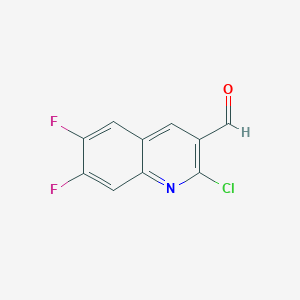
2-氯-6,7-二氟喹啉-3-甲醛
描述
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde, also referred to as 2-CDFQ-3-CHO, is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid that is soluble in most organic solvents. 2-CDFQ-3-CHO has a wide range of applications in the chemical, biological, and pharmaceutical industries. It is used in the synthesis of various organic compounds, such as amino acids, peptides, and amines, as well as for the preparation of pharmaceuticals and biochemicals. It is also used as a reagent for the synthesis of various polymers and polysaccharides.
科学研究应用
抗菌剂开发
2-氯-6,7-二氟喹啉-3-甲醛: 已被用于合成具有良好抗菌特性的新型喹啉衍生物。 这些化合物对革兰氏阳性和革兰氏阴性细菌菌株均显示出活性,表明其具有作为广谱杀菌剂的潜力 。抑制细菌生长的能力使这些衍生物在抗菌治疗方面的进一步研究和开发中具有价值。
抗氧化活性
由2-氯-6,7-二氟喹啉-3-甲醛合成的喹啉衍生物已表现出显着的抗氧化活性。 这些化合物的自由基清除活性,其IC50值范围为5.31至16.71 μg/mL,表明它们有可能用作药物制剂中的抗氧化剂或作为针对氧化应激相关疾病的保护剂 .
分子对接和药物设计
合成的喹啉衍生物已接受了计算机模拟分子对接分析,显示出对大肠杆菌DNA促旋酶B和人拓扑异构酶IIα具有良好的结合亲和力。 这些发现表明2-氯-6,7-二氟喹啉-3-甲醛可以作为设计和开发靶向这些酶的新药的关键起始材料,这些酶在细菌复制和人类癌细胞增殖中至关重要 .
杂环化合物的合成
该化合物是合成各种杂环体系的前体。Vilsmeier–Haack反应用于引入不同的亲核试剂,从而导致一系列生物活性杂环化合物。 这些合成的结构对于开发新的具有药理活性的药物至关重要 .
药代动力学性质评估
已评估2-氯-6,7-二氟喹啉-3-甲醛衍生物的药代动力学性质,包括使用SwissADME和PreADMET等工具的药物相似性。 该评估对于确定这些化合物开发为安全有效药物的潜力至关重要 .
药物开发中的先导化合物
由于其多功能的化学结构,2-氯-6,7-二氟喹啉-3-甲醛被用作药物开发中的先导化合物。 其衍生物符合Lipinski的五规则,该规则预测了在人体中良好的吸收和渗透性,使其成为进一步药物发现努力的绝佳候选者 .
属性
IUPAC Name |
2-chloro-6,7-difluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMGMVNRBZRJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619543 | |
| Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209909-13-7 | |
| Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

